![molecular formula C7H6N2 B11770902 5h-Cyclopenta[d]pyrimidine CAS No. 270-98-4](/img/structure/B11770902.png)
5h-Cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Cyclopenta[d]pyrimidine is a heterocyclic compound that consists of a cyclopentane ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods: Industrial production of this compound derivatives often involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5H-Cyclopenta[d]pyrimidine undergoes various chemical reactions including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium alkoxide solutions (sodium ethoxide or sodium methoxide), manganese triflate, and tert-butyl hydroperoxide . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from the reactions of this compound include various substituted pyridines and pyrimidines, which can exhibit a wide range of biological activities .
Scientific Research Applications
5H-Cyclopenta[d]pyrimidine and its derivatives have numerous applications in scientific research. They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science . In medicinal chemistry, these compounds have shown potential as inhibitors of protein kinases, calcium channel antagonists, and fluorescent probes . Additionally, they are employed in the development of corrosion inhibitors for metals .
Mechanism of Action
The mechanism of action of 5H-Cyclopenta[d]pyrimidine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as inhibitors of protein kinases by binding to the active site of the enzyme and blocking its activity . The molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
5H-Cyclopenta[d]pyrimidine can be compared to other similar heterocyclic compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridine and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . While these compounds share structural similarities, this compound is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties .
List of Similar Compounds:- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- Cyclopenta[b]pyridine derivatives
Properties
CAS No. |
270-98-4 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1,3-5H,2H2 |
InChI Key |
FBBAXRAVJZOJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


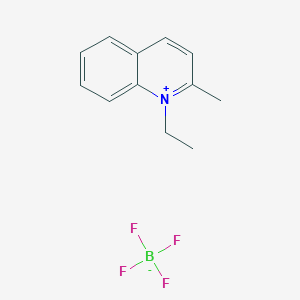
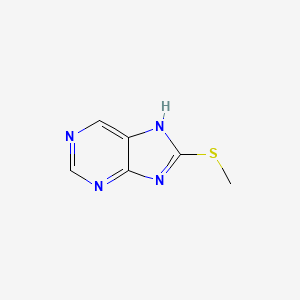
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
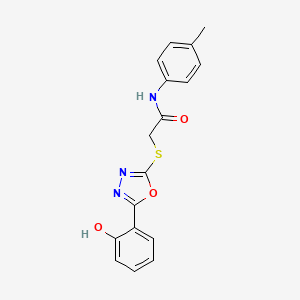
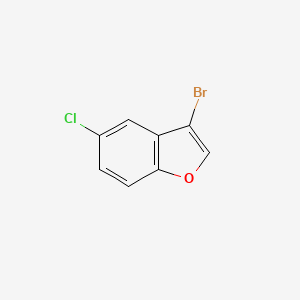

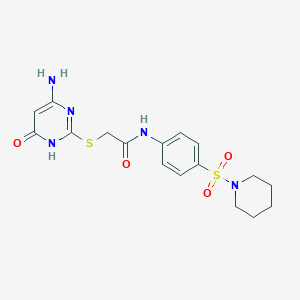

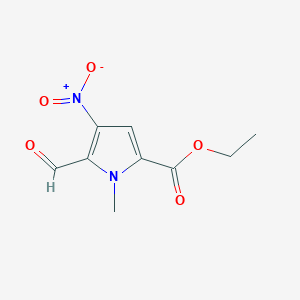
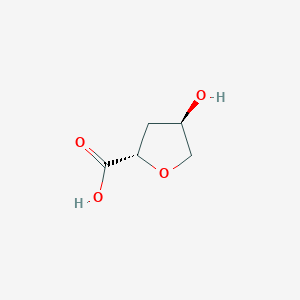
![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)

![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)
